Cas no 1153423-91-6 ((5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine)

(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- [(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)METHYL](METHYL)AMINE
- EN300-1618916
- 1153423-91-6
- 1H-Imidazole-2-methanamine, 5-ethyl-N,4-dimethyl-
- (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine
-
- インチ: 1S/C8H15N3/c1-4-7-6(2)10-8(11-7)5-9-3/h9H,4-5H2,1-3H3,(H,10,11)
- InChIKey: ZDFJSYULIGIGGH-UHFFFAOYSA-N
- SMILES: N1C(CNC)=NC(CC)=C1C
計算された属性
- 精确分子量: 153.126597491g/mol
- 同位素质量: 153.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 40.7Ų
じっけんとくせい
- 密度みつど: 1.009±0.06 g/cm3(Predicted)
- Boiling Point: 324.4±30.0 °C(Predicted)
- 酸度系数(pKa): 15.14±0.10(Predicted)
(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618916-0.1g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 0.1g |
$1496.0 | 2023-06-04 | ||
Enamine | EN300-1618916-2.5g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 2.5g |
$3332.0 | 2023-06-04 | ||
Enamine | EN300-1618916-10.0g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1618916-1.0g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1618916-5.0g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1618916-0.05g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 0.05g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1618916-0.25g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1618916-0.5g |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 0.5g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1618917-50mg |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 50mg |
$587.0 | 2023-09-23 | ||
Enamine | EN300-1618917-250mg |
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine |
1153423-91-6 | 250mg |
$642.0 | 2023-09-23 |
(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amineに関する追加情報
Introduction to (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6)
(5-Ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique imidazole ring and ethyl and methyl substituents, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine is defined by its imidazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the ethyl and methyl groups on the imidazole ring, along with the methylamine substituent, imparts specific physicochemical properties that influence its biological activity. These properties include solubility, lipophilicity, and reactivity, which are crucial for drug design and development.
Recent studies have highlighted the potential of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral entry and replication processes, suggesting its potential use in antiviral therapy.
The pharmacokinetic profile of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine has also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing effective drug formulations. Its good oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine in various disease models. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.
In conclusion, (5-Ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammatory diseases and viral infections. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to the advancement of medical science.
1153423-91-6 ((5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine) Related Products
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 101043-37-2(Microcystin-LR)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)




